Ethyl 2-amino-5-bromothiazole-4-carboxylate
Overview
Description
Ethyl 2-amino-5-bromothiazole-4-carboxylate is an organic compound with significant applications in synthetic chemistry and medicinal research. This compound is part of the thiazole family, which is known for its diverse biological activities. It is used as a synthetic reagent in the preparation of various pharmacologically active molecules, including anticonvulsants .
Mechanism of Action
Target of Action
Ethyl 2-amino-5-bromothiazole-4-carboxylate is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues
Mode of Action
It is known that 2-aminothiazole derivatives, such as this compound, interact with their targets to exert their therapeutic effects .
Biochemical Pathways
2-aminothiazole derivatives are known to have broad applications in drug synthesis .
Result of Action
It is known that 2-aminothiazole derivatives have promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-bromothiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in the presence of a base. The reaction mixture is heated at 80°C for 90 minutes, stirred for 12 hours at room temperature, and then filtered and washed with water. The precipitate is then heated in an ammoniacal alkaline aqueous solution, filtered, washed with water, dried, and crystallized from ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-bromothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Condensation Reactions: Reagents include aldehydes and ketones, with reaction conditions typically involving reflux in ethanol with a few drops of glacial acetic acid.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles.
Condensation Reactions: Products include Schiff bases, which have significant biological activities.
Scientific Research Applications
Ethyl 2-amino-5-bromothiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Ethyl 2-amino-5-bromothiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring. Similar compounds include:
Ethyl 2-aminothiazole-4-carboxylate: Lacks the bromine substitution.
Ethyl 2-amino-5-methylthiazole-4-carboxylate: Has a methyl group instead of a bromine atom.
These similar compounds share some biological activities but differ in their reactivity and specific applications due to the variations in their substituents.
Properties
IUPAC Name |
ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGNDRMYYDZGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361641 | |
Record name | ethyl 2-amino-5-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-21-5 | |
Record name | ethyl 2-amino-5-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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